![molecular formula C22H31N3O4 B2696029 3,4,5-triethoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide CAS No. 2097890-47-4](/img/structure/B2696029.png)

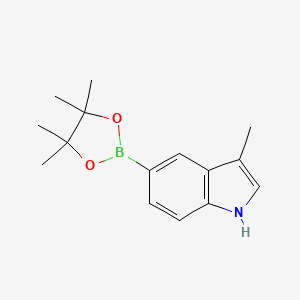

3,4,5-triethoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4,5-triethoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide is a chemical compound that has gained attention in the scientific community due to its potential application in various fields.

Aplicaciones Científicas De Investigación

Synthesis and Antiviral Activity

A study by Hebishy et al. (2020) introduced a novel route to synthesize benzamide-based 5-aminopyrazoles and their derivatives, highlighting their significant antiviral activities against bird flu influenza (H5N1). This synthesis pathway involves benzoyl isothiocyanate reacting with malononitrile in KOH–EtOH, followed by alkylation with alkyl halides and reaction with hydrazine, demonstrating the potential of such compounds in antiviral research (Hebishy, Salama, & Elgemeie, 2020).

Structural and Spectral Characterization

Kumara et al. (2018) focused on the synthesis and structural analysis of a novel pyrazole derivative, specifically examining its crystal structure through X-ray diffraction. This research contributes to the understanding of molecular interactions and structure-activity relationships within similar chemical frameworks (Kumara et al., 2018).

Catalyst-Free Synthesis

Liu et al. (2014) explored a catalyst-free approach to synthesize N-(1,7-Dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives through 1,3-dipolar cycloaddition of azomethine imines with azlactones, showcasing a rapid and mild method for obtaining novel benzamide derivatives with potential biological activities (Liu et al., 2014).

Liquid Crystalline Properties

Moyano et al. (2013) reported on the self-assembly and luminescent properties of supramolecular liquid crystals containing the 4-aryl-1H-pyrazole unit. Their findings highlight the role of such structures in developing new materials with potential applications in displays and photonic devices (Moyano et al., 2013).

Antimicrobial Activity

Elmagd et al. (2017) utilized 1-(2-Benzamido-3-(1,3-diphenyl-1H-pyrazol-4-yl)acryloyl)-4-phenylthiosemicarbazide as a precursor for synthesizing various heterocyclic compounds, assessing their antimicrobial activities. Their work contributes to the search for new antimicrobial agents, highlighting the versatility of benzamide derivatives in medicinal chemistry (Elmagd et al., 2017).

Propiedades

IUPAC Name |

3,4,5-triethoxy-N-(4-pyrazol-1-ylcyclohexyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O4/c1-4-27-19-14-16(15-20(28-5-2)21(19)29-6-3)22(26)24-17-8-10-18(11-9-17)25-13-7-12-23-25/h7,12-15,17-18H,4-6,8-11H2,1-3H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMYJWBLUKHRPGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2CCC(CC2)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Hydroxy-1-azaspiro[4.5]decan-1-yl)prop-2-en-1-one](/img/structure/B2695946.png)

![N-(2-chlorobenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2695949.png)

![4-[(cyclopropylamino)methyl]-N,N-dimethylaniline](/img/structure/B2695955.png)

![1-{2-[4-({7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)piperidin-1-yl]-2-oxoethyl}pyrrolidin-2-one](/img/structure/B2695956.png)

![N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2695959.png)

![2-imino-1,10-dimethyl-5-oxo-N-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2695960.png)

![3-amino-2,6-dimethyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2695964.png)

![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2695967.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-isopentyloxalamide](/img/structure/B2695969.png)